molecular formula C4H4ClNO2 B3355068 3-Chloropyrrolidine-2,5-dione CAS No. 61682-80-2

3-Chloropyrrolidine-2,5-dione

Cat. No.: B3355068
CAS No.: 61682-80-2
M. Wt: 133.53 g/mol
InChI Key: WZJZMVSJWUHDOB-UHFFFAOYSA-N
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Description

3-Chloropyrrolidine-2,5-dione is a heterocyclic compound characterized by a five-membered pyrrolidine ring with two ketone groups at positions 2 and 5 and a chlorine substituent at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and synthetic chemistry. Pyrrolidine-2,5-dione derivatives are widely studied for their bioactivity, including antiviral, anti-inflammatory, and receptor-binding properties . The chlorine atom at position 3 likely enhances electrophilicity, influencing reactivity in further functionalization or biological interactions.

Properties

IUPAC Name

3-chloropyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJZMVSJWUHDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559849
Record name 3-Chloropyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61682-80-2
Record name 3-Chloropyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyrrolidine-2,5-dione can be synthesized from succinimide by treating it with chlorine sources such as sodium hypochlorite (bleach), t-butylhypochlorite, or chlorine gas . The reaction typically involves the chlorination of succinimide in an aqueous or organic solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of succinimide in large-scale reactors. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, solvent, and chlorine source, are carefully controlled to achieve efficient chlorination and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Chlorination: The major products are chlorinated derivatives of the starting materials.

    Oxidation: The major products are aldehydes and ketones derived from the oxidation of alcohols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Pyrrolidine-2,5-dione derivatives exhibit diverse bioactivities depending on substituent type and position. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties/Bioactivity Reference
3-Chloropyrrolidine-2,5-dione Chlorine at position 3 Hypothesized enhanced electrophilicity; potential as a synthetic intermediate or bioactive agent. Inferred
3-Methylene-1-tetradecylpyrrolidine-2,5-dione Methylene and long alkyl chain at N1 Inhibits bacterial quorum sensing (QS) via lasR-dependent/independent pathways; low µM efficacy.
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Benzylidene and isobutyl groups Antiviral activity against H1N1 (IC₅₀ = 28.9 µM); structural rigidity from piperazine core.
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Indole moiety at position 3 Dual high affinity for 5-HT1A receptor and serotonin transporter (SERT); CNS activity potential.
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione Dichlorobenzyl group at position 2 Pharmaceutical applications (unspecified); crystallographic stability via C–H⋯π interactions.
1-(3-Pyridyl)pyrrolidine-2,5-dione Pyridyl group at N1 Structural studies show dihedral angle (64.58°) between rings; potential kinase modulation.

Key Research Findings

  • Substituent Effects on Bioactivity :

    • Chlorine vs. Benzylidene : Chlorine at position 3 (hypothetical) may enhance electrophilicity compared to benzylidene-substituted analogs, which exhibit antiviral activity via π-π stacking interactions .
    • Alkyl Chains : Long alkyl chains (e.g., tetradecyl in 3-methylene derivatives) improve membrane permeability, critical for QS inhibition .
    • Aromatic vs. Heteroaromatic Groups : Indole and pyridyl substituents enhance receptor binding (e.g., 5-HT1A affinity) due to planar aromatic systems .
  • Synthetic Accessibility :

    • 3-Substituted pyrrolidine-diones are commonly synthesized via Michael addition (e.g., coumarin-derived systems) or alkylation of pyrrolidine-dione precursors . Chlorination at position 3 may require electrophilic substitution or halogenation reagents.
  • Stability and Pharmacokinetics :

    • Curcumin-derived diketones (e.g., tetrahydrocurcumin) highlight the importance of β-diketone pharmacophores but suffer from rapid metabolism . Chlorine in this compound could improve metabolic stability compared to methylene or hydroxy groups.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Bioactivity Highlights
This compound C₄H₄ClNO₂ 149.54 0.8 Synthetic intermediate; unconfirmed bioactivity.
3-Methylene-1-tetradecylpyrrolidine-2,5-dione C₁₈H₂₉NO₂ 307.43 5.2 QS inhibition (IC₅₀ ~ µM range) .
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione C₁₅H₁₈N₂O₂ 266.32 2.5 Antiviral (H1N1 IC₅₀ = 28.9 µM) .

Table 2: Structural Comparison of Substituted Pyrrolidine-2,5-diones

Substituent Position Compound Example Key Structural Feature Impact on Activity
Position 3 (Chlorine) This compound Electrophilic Cl atom Potential for nucleophilic substitution reactions.
N1 (Alkyl/Aryl) 1-(3-Pyridyl)pyrrolidine-2,5-dione Pyridyl group Enhanced receptor binding via heteroaromaticity.
Position 2 (Dichlorobenzyl) 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione Bulky aromatic substituent Improved crystallinity and stability .

Biological Activity

3-Chloropyrrolidine-2,5-dione, also known as N-chlorosuccinimide, is a chemical compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 1-Chloropyrrolidine-2,5-dione
  • Molecular Formula : C4H4ClNO2
  • Molecular Weight : 133.53 g/mol
  • CAS Number : 128-09-6

The biological activity of this compound primarily involves its role as a chlorinating agent. The compound can interact with nucleophilic sites on proteins and other biomolecules, leading to alterations in their activity. Specifically, the chloropropyl group can form covalent bonds with target molecules, while the pyrrolidine-2,5-dione moiety participates in hydrogen bonding and other non-covalent interactions.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes:

  • Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase isoenzymes, which are crucial in regulating physiological processes such as acid-base balance and fluid secretion. This inhibition may have therapeutic implications for conditions like glaucoma and epilepsy.
EnzymeInhibition TypePotential Application
Carbonic AnhydraseCompetitive InhibitionGlaucoma, Epilepsy

Antimicrobial and Anticancer Properties

Research indicates that derivatives of pyrrolidine-2,5-dione structures exhibit significant biological activities including antimicrobial and anticancer properties. These compounds may inhibit specific enzymes or interact with cellular receptors involved in disease pathways .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the anticancer potential of pyrrolidine derivatives, including this compound. Results indicated that these compounds could inhibit cancer cell proliferation through enzyme inhibition mechanisms.
  • Enzyme Interaction Studies :
    • In vitro assays demonstrated that this compound could effectively inhibit carbonic anhydrase activity. The IC50 values were determined to assess potency against various isoforms of the enzyme.

Comparative Analysis with Similar Compounds

Compound NameType of ReactionBiological Activity
N-BromosuccinimideBrominationAntimicrobial
N-IodosuccinimideIodinationAntiviral

This compound is unique among similar compounds due to its specific reactivity as a chlorinating agent and mild oxidant. Its ability to selectively chlorinate electron-rich arenes enhances its utility in organic synthesis and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloropyrrolidine-2,5-dione
Reactant of Route 2
3-Chloropyrrolidine-2,5-dione

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